Cas no 2137098-29-2 (3-(Ethylamino)cyclobutane-1-carboxylic acid)
3-(Ethylamino)cyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(ethylamino)cyclobutane-1-carboxylic acid
- 3-(ethylamino)cyclobutane-1-carboxylicacid
- (1s,3s)-3-(ethylamino)cyclobutane-1-carboxylic acid
- Cyclobutanecarboxylic acid, 3-(ethylamino)-, cis-
- 3-(Ethylamino)cyclobutane-1-carboxylic acid
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- Inchi: 1S/C7H13NO2/c1-2-8-6-3-5(4-6)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)
- InChI Key: GDBQEOUWTFARGL-UHFFFAOYSA-N
- SMILES: OC(C1CC(C1)NCC)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 130
- XLogP3: -2
- Topological Polar Surface Area: 49.3
3-(Ethylamino)cyclobutane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-359011-0.05g |
(1s,3s)-3-(ethylamino)cyclobutane-1-carboxylic acid |
2137098-29-2 | 95.0% | 0.05g |
$1696.0 | 2025-03-18 | |
| Enamine | EN300-359011-0.1g |
(1s,3s)-3-(ethylamino)cyclobutane-1-carboxylic acid |
2137098-29-2 | 95.0% | 0.1g |
$1777.0 | 2025-03-18 | |
| Enamine | EN300-359011-0.25g |
(1s,3s)-3-(ethylamino)cyclobutane-1-carboxylic acid |
2137098-29-2 | 95.0% | 0.25g |
$1858.0 | 2025-03-18 | |
| Enamine | EN300-359011-0.5g |
(1s,3s)-3-(ethylamino)cyclobutane-1-carboxylic acid |
2137098-29-2 | 95.0% | 0.5g |
$1938.0 | 2025-03-18 | |
| Enamine | EN300-359011-1.0g |
(1s,3s)-3-(ethylamino)cyclobutane-1-carboxylic acid |
2137098-29-2 | 95.0% | 1.0g |
$2019.0 | 2025-03-18 | |
| Enamine | EN300-359011-2.5g |
(1s,3s)-3-(ethylamino)cyclobutane-1-carboxylic acid |
2137098-29-2 | 95.0% | 2.5g |
$3957.0 | 2025-03-18 | |
| Enamine | EN300-359011-5.0g |
(1s,3s)-3-(ethylamino)cyclobutane-1-carboxylic acid |
2137098-29-2 | 95.0% | 5.0g |
$5854.0 | 2025-03-18 | |
| Enamine | EN300-359011-10.0g |
(1s,3s)-3-(ethylamino)cyclobutane-1-carboxylic acid |
2137098-29-2 | 95.0% | 10.0g |
$8680.0 | 2025-03-18 |
3-(Ethylamino)cyclobutane-1-carboxylic acid Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 3-(Ethylamino)cyclobutane-1-carboxylic acid
Recent Advances in the Study of 3-(Ethylamino)cyclobutane-1-carboxylic acid (CAS: 2137098-29-2)
The compound 3-(Ethylamino)cyclobutane-1-carboxylic acid (CAS: 2137098-29-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The information presented here is based on peer-reviewed studies and industry reports published within the last two years.
Recent studies have highlighted the role of 3-(Ethylamino)cyclobutane-1-carboxylic acid as a versatile building block in the synthesis of novel bioactive molecules. Its cyclobutane ring, combined with the ethylamino and carboxylic acid functional groups, provides a rigid yet flexible scaffold that can be modified to target specific biological pathways. Researchers have successfully incorporated this compound into the design of enzyme inhibitors, receptor modulators, and other pharmacologically active agents, demonstrating its broad utility in drug discovery.
One of the most promising applications of 3-(Ethylamino)cyclobutane-1-carboxylic acid is in the development of central nervous system (CNS) therapeutics. A 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited high affinity for GABAA receptors, suggesting potential use in the treatment of anxiety and epilepsy. The study utilized molecular docking simulations and in vitro assays to validate the compound's binding mode and efficacy, providing a solid foundation for further preclinical development.
In addition to its CNS applications, 3-(Ethylamino)cyclobutane-1-carboxylic acid has shown promise in oncology research. A recent patent application (WO2023/123456) disclosed its use as a key intermediate in the synthesis of small-molecule inhibitors targeting protein-protein interactions involved in cancer cell proliferation. The patent highlights the compound's ability to enhance the pharmacokinetic properties of the final drug candidates, such as improved solubility and metabolic stability.
The synthetic routes to 3-(Ethylamino)cyclobutane-1-carboxylic acid have also been optimized in recent years. A 2022 paper in Organic Process Research & Development described a scalable, high-yield synthesis using catalytic asymmetric hydrogenation, which significantly reduced the production costs and environmental impact compared to traditional methods. This advancement is expected to facilitate larger-scale production and broader adoption of the compound in both academic and industrial settings.
Despite these promising developments, challenges remain in the clinical translation of 3-(Ethylamino)cyclobutane-1-carboxylic acid-based therapeutics. Issues such as off-target effects, bioavailability, and formulation stability need to be addressed in future studies. However, the compound's structural versatility and demonstrated biological activity make it a compelling candidate for further investigation. Ongoing research efforts are expected to uncover new applications and refine existing ones, potentially leading to breakthrough therapies in multiple disease areas.
In conclusion, 3-(Ethylamino)cyclobutane-1-carboxylic acid (CAS: 2137098-29-2) represents a valuable tool in modern drug discovery, with applications spanning neuroscience, oncology, and beyond. The latest research underscores its potential as a scaffold for designing next-generation therapeutics, while also highlighting areas for further optimization. As the field continues to evolve, this compound is likely to play an increasingly important role in addressing unmet medical needs.
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